molecular formula C13H10Cl2N6S B12629130 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12629130
M. Wt: 353.2 g/mol
InChI Key: VQVWXFCXSMVLIA-OMCISZLKSA-N
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Description

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyrazole ring, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups in its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Scientific Research Applications

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H10Cl2N6S

Molecular Weight

353.2 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H10Cl2N6S/c1-7-5-10(18-17-7)12-19-20-13(22)21(12)16-6-8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H,17,18)(H,20,22)/b16-6+

InChI Key

VQVWXFCXSMVLIA-OMCISZLKSA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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